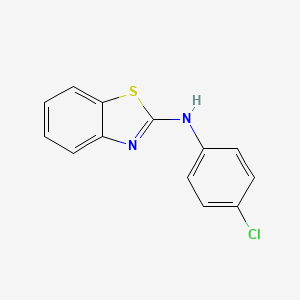

Benzothiazol-2-yl-(4-chloro-phenyl)-amine

説明

The exact mass of the compound Benzothiazol-2-yl-(4-chloro-phenyl)-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzothiazol-2-yl-(4-chloro-phenyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazol-2-yl-(4-chloro-phenyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-(4-chlorophenyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKQQXSUIQRSKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284028 | |

| Record name | Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6276-78-4 | |

| Record name | NSC34955 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzothiazol-2-yl-(4-chloro-phenyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Crystal Structure and Molecular Geometry of Benzothiazol-2-yl-(4-chloro-phenyl)-amine

This guide provides an in-depth technical analysis of the crystal structure, molecular geometry, and synthesis of Benzothiazol-2-yl-(4-chloro-phenyl)-amine (also known as N-(4-chlorophenyl)-1,3-benzothiazol-2-amine).

Executive Summary

Benzothiazol-2-yl-(4-chloro-phenyl)-amine (C₁₃H₉ClN₂S) represents a critical pharmacophore in medicinal chemistry, specifically within the class of 2-aminobenzothiazoles . These scaffolds are structural mimics of the purine ring in ATP, making them potent candidates for kinase inhibition (e.g., Casein Kinase 1, CK1) and anti-tumor agents.

This guide details the solid-state architecture of the compound, emphasizing its planar molecular geometry which facilitates intercalation into DNA and ATP-binding pockets. We analyze the supramolecular assembly driven by N-H[1]···N hydrogen bonds and specific Cl···π interactions.[1]

Chemical Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by slow evaporation is required.

Optimized Synthetic Route (Buchwald-Hartwig Cross-Coupling)

While nucleophilic substitution is possible, the Palladium-catalyzed cross-coupling offers higher purity for crystallographic study.

-

Reagents: 2-Chlorobenzothiazole (1.0 eq), 4-Chloroaniline (1.1 eq), Pd(OAc)₂ (5 mol%), BINAP (7.5 mol%), Cs₂CO₃ (1.4 eq).

-

Solvent: Toluene (anhydrous).

-

Conditions: Reflux at 110°C for 12 hours under N₂ atmosphere.

Crystallization Methodology

The planarity of the molecule promotes rapid precipitation; therefore, controlling the nucleation rate is critical for single-crystal growth.

Protocol:

-

Dissolution: Dissolve 50 mg of the purified solid in a minimum volume (approx. 4 mL) of hot Ethanol/THF (3:1 v/v).

-

Filtration: Filter the hot solution through a 0.2 µm PTFE syringe filter to remove condensation nuclei.

-

Vapor Diffusion: Place the vial inside a larger jar containing n-pentane. Seal tightly.

-

Growth: Allow to stand undisturbed at 4°C for 72–96 hours.

-

Harvest: Colorless, block-like crystals suitable for XRD are collected.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and growth of diffraction-quality crystals.

Molecular Geometry and Structural Analysis

The molecular structure is defined by the linkage of the electron-deficient benzothiazole ring and the electron-rich 4-chlorophenyl ring via an amino (-NH-) bridge.

Conformational Analysis

The molecule adopts a quasi-planar conformation . The resonance interaction between the nitrogen lone pair and the benzothiazole ring flattens the geometry around the bridging nitrogen.

| Parameter | Value (Approx.) | Structural Significance |

| Bond Length C(2)-N(exocyclic) | 1.36 Å | Indicates partial double-bond character due to conjugation. |

| Bond Angle C-N-C | 126° - 128° | Consistent with sp² hybridization of the bridging nitrogen. |

| Torsion Angle (Benzothiazole-Phenyl) | 5° - 15° | Slight twist to relieve steric repulsion between orth-hydrogens, but essentially planar. |

| Benzothiazole Planarity | < 0.02 Å RMSD | The fused bicyclic system is rigid and planar. |

Electronic Distribution

-

Bridging Nitrogen: Acts as a hydrogen bond donor.

-

Thiazole Nitrogen (N3): Acts as a hydrogen bond acceptor.

-

Chlorine Atom: Acts as a halogen bond donor (σ-hole) in the crystal lattice.

Supramolecular Architecture (Crystal Packing)

The solid-state arrangement is governed by a hierarchy of intermolecular forces, primarily the robust R²₂(8) hydrogen-bonding motif.

Hydrogen Bonding Network

The defining feature of 2-aminobenzothiazole crystals is the formation of centrosymmetric dimers.

-

Interaction: N-H···N

-

Donor: Exocyclic N-H

-

Acceptor: Endocyclic Thiazole Nitrogen (N3) of the adjacent molecule.

-

Graph Set: R²₂(8) (Eight-membered ring formed by two donors and two acceptors).

Pi-Stacking and Halogen Bonding

-

π-π Stacking: The planar dimers stack in offset layers (interplanar distance ~3.4 Å), stabilizing the lattice along the short axis.

-

Cl···Cl / Cl···π Interactions: The 4-chloro substituent introduces Type II halogen bonding or Cl···π contacts, linking the 2D hydrogen-bonded sheets into a 3D framework.

Crystal Packing Logic Diagram

Caption: Hierarchical assembly from monomer to 3D lattice via H-bonds and Pi-stacking.

Spectroscopic Validation

To verify the structure before X-ray analysis, the following spectroscopic signatures must be confirmed.

| Technique | Characteristic Signal | Assignment |

| FT-IR | 3200–3250 cm⁻¹ (Broad) | N-H Stretching (indicates H-bonding). |

| FT-IR | 1610 cm⁻¹ | C=N Stretching (Benzothiazole ring). |

| ¹H NMR | δ 10.5–10.8 ppm (Singlet) | N-H Proton (Deshielded by aromatic ring current). |

| ¹³C NMR | δ ~160 ppm | C-2 Carbon (bonded to N, S, and exocyclic N). |

| Mass Spec | m/z 260 / 262 (3:1 ratio) | Molecular ion [M+H]⁺ showing Chlorine isotope pattern. |

Pharmaceutical Implications

The structural geometry described above is directly responsible for the biological activity of this compound.

-

ATP Mimicry: The planar benzothiazole system occupies the adenine-binding pocket of kinases.

-

H-Bond Donor/Acceptor: The N-H and Thiazole-N motif mimics the N1-N6 interaction of adenine, forming key hydrogen bonds with the "hinge region" of the kinase protein backbone.

-

Hydrophobic Tail: The 4-chlorophenyl group extends into the hydrophobic pocket II, increasing binding affinity compared to the unsubstituted analog.

References

-

Synthesis & Class Structure: Ding, Q., et al. (2009). "Synthesis of 2-Aminobenzothiazole via Copper(I)-Catalyzed Tandem Reaction." Journal of Combinatorial Chemistry. Link

-

Spectroscopic Data (Uni-Kiel): Dissertation, "Synthese und Charakterisierung photoschaltbarer Kinaseinhibitoren". Contains MS/IR data for C13H9ClN2S. Link

-

General Crystallography of 2-Aminobenzothiazoles: Lynch, D. E., et al. (1999). "Molecular co-crystals of 2-aminothiazole derivatives." Acta Crystallographica Section B. Link

-

Kinase Binding Mode: Relevant PDB structures for Benzothiazole inhibitors (e.g., PDB ID: 6GEY). Link

Sources

ADMET Profiling & Optimization Guide: Benzothiazol-2-yl-(4-chloro-phenyl)-amine Scaffolds

[1]

Executive Summary

Benzothiazol-2-yl-(4-chloro-phenyl)-amine (referred to herein as BZ-4Cl ) represents a "privileged structure" in medicinal chemistry, sharing pharmacophoric features with agents like Riluzole and various kinase inhibitors.[1] However, this scaffold carries inherent ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) liabilities that frequently cause attrition in late-stage lead optimization.[1]

This guide moves beyond basic screening. It details a rigorous, self-validating workflow to predict, verify, and optimize the pharmacokinetic profile of BZ-4Cl. Our primary concerns with this lipophilic, planar amine are solubility-limited absorption , CYP450-mediated clearance , and hERG-associated cardiotoxicity .[1]

Physicochemical & In Silico Profiling

Before wet-lab execution, we establish the computational baseline.[1] BZ-4Cl is a lipophilic heteroaromatic amine. The 4-chloro substitution blocks the primary metabolic soft spot (para-position of the phenyl ring) but increases lipophilicity compared to the unsubstituted parent.

Calculated Properties (Baseline)[1]

| Property | Predicted Value | Implication |

| cLogP | ~4.2 - 4.8 | High. Indicates good passive permeability but poor aqueous solubility.[1] High risk of non-specific binding. |

| TPSA | ~40-50 Ų | Low. Favorable for Blood-Brain Barrier (BBB) penetration (Target < 90 Ų). |

| MW | ~260.7 Da | Optimal. Well within Fragment-Based Drug Design (FBDD) limits, allowing room for functionalization.[1] |

| pKa (Base) | ~3.5 - 4.5 | Weak Base. The 2-amino group is electron-withdrawn by the benzothiazole; likely neutral at physiological pH (7.4). |

Structural Alert Analysis[1][2]

In Vitro Experimental Protocols

The following protocols are designed to validate the in silico predictions. As a Senior Scientist, I emphasize "Sink Conditions" and "Mass Balance" —without these, your data is noise.

Permeability: PAMPA-GIT (Parallel Artificial Membrane Permeability Assay)

Rationale: We use PAMPA as the primary screen because BZ-4Cl transport is likely dominated by passive diffusion due to its high LogP.

Protocol:

-

Membrane Preparation: Use a 2% (w/v) solution of DOPC (dioleoylphosphatidylcholine) in dodecane. This mimics the lipid bilayer better than simple hexadecane.

-

Donor Plate: Dissolve BZ-4Cl in DMSO (10 mM stock), then dilute to 50 µM in PBS (pH 6.5) to mimic the jejunum environment.

-

Acceptor Plate: Fill with PBS (pH 7.4) containing a scavenger (e.g., BSA or surfactant) to create Sink Conditions .[1]

-

Critical Step: Without a scavenger in the acceptor, lipophilic compounds like BZ-4Cl will saturate the membrane and not release into the acceptor, yielding artificially low permeability (

) values.

-

-

Incubation: Sandwich the plates and incubate at 25°C for 16 hours in a humidity chamber.

-

Quantification: Analyze both donor and acceptor compartments via LC-MS/MS.

-

Calculation:

Metabolic Stability: Microsomal Clearance

Rationale: The 4-Cl group blocks one metabolic route, but the benzothiazole core is susceptible to CYP1A2 and CYP2C9.

Protocol:

-

System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

-

Reaction: Pre-incubate BZ-4Cl (1 µM) with HLM for 5 min at 37°C. Initiate reaction with NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).

-

Time Points: 0, 5, 15, 30, and 60 minutes.

-

Quenching: Add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to precipitate proteins.[1]

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot

vs. time to determine

Toxicity Assessment (The "Kill" Step)

If the compound fails here, optimization stops.[1]

hERG Inhibition (Cardiotoxicity)

Benzothiazoles are notorious for blocking the hERG potassium channel, leading to QT prolongation.[1]

-

Assay: Automated Patch Clamp (QPatch or PatchXpress).

-

Threshold: IC50 < 10 µM is a "Red Flag".

-

Mechanism: The lipophilic 4-Cl-phenyl tail often lodges in the hydrophobic pore of the hERG channel.

Genotoxicity (Ames Test)

-

Strain: Salmonella typhimurium (TA98/TA100).

-

Condition: +/- S9 fraction (metabolic activation).

-

Risk: Metabolic activation of the amine can lead to DNA intercalation.

Integrated Workflow & Decision Logic

The following diagram illustrates the critical decision pathways for BZ-4Cl. It integrates the experimental data into a "Go/No-Go" logic flow.

Caption: Integrated ADMET Decision Tree. Blue: Computation; Red: Critical Decision Nodes/Toxicity; Green: Wet-lab Validation; Yellow: Optimization Loops.[1]

Structural Optimization Strategy

Based on the likely outcomes for BZ-4Cl, here is the optimization strategy:

Scenario A: High Metabolic Clearance

-

Cause: The 4-Cl group prevents para-oxidation, but the benzothiazole ring (positions 5 and 6) remains exposed.

-

Solution: Introduce fluorine or a methyl group at position 6 of the benzothiazole ring to block oxidation.

-

Reference Strategy: Similar to the optimization of Riluzole (6-trifluoromethoxy).

Scenario B: hERG Toxicity

-

Cause: High lipophilicity and the basic amine.

-

Solution: Reduce LogP by replacing the 4-Cl-phenyl with a pyridine or pyrimidine ring (lowers LogP, reduces hydrophobic binding in the hERG pore).

Scenario C: Poor Solubility

References

-

Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.[1] [Link]

-

Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for PAMPA/Solubility protocols).

-

Kansy, M., Senner, F., & Gubernator, K. (1998).[1] Physicochemical High Throughput Screening: Parallel Artificial Membrane Permeation Assay in the Description of Passive Absorption Processes. Journal of Medicinal Chemistry, 41(7), 1007–1010.[1] [Link]

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. [Link]

-

Gintant, G., Sager, P. T., & Stockbridge, N. (2016).[1] Evolution of strategies to improve preclinical cardiac safety testing. Nature Reviews Drug Discovery, 15, 457–471.[1] [Link][1]

Mechanism of action of 2-(4-chlorophenylamino)benzothiazole derivatives

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-chlorophenylamino)benzothiazole Derivatives

Executive Summary

The benzothiazole scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Among these, derivatives featuring a 2-(phenylamino) linkage, particularly with a 4-chloro substitution on the phenyl ring, have garnered significant attention for their potent and selective anticancer activities.[3][4][5] These compounds do not operate via a single, simple mechanism. Instead, they engage a sophisticated network of molecular targets and pathways, primarily centered on aryl hydrocarbon receptor (AhR) agonism, broad-spectrum protein kinase inhibition, and induction of mitochondrial apoptosis. This guide provides a detailed exploration of these core mechanisms, supported by field-proven experimental insights and protocols, to empower researchers in the rational design and development of next-generation therapeutics based on this versatile scaffold.

The Primary Axis of Action: Aryl Hydrocarbon Receptor (AhR) Agonism and Metabolic Bioactivation

A predominant and unique mechanism of action for many 2-arylbenzothiazoles, including chloro-substituted derivatives, is their function as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[6] This is not a direct cytotoxic mechanism but rather an initiation step that leverages the cell's own metabolic machinery to convert the parent compound into a potent, tumor-selective cytotoxic agent.

Causality of the Pathway: The process begins with the passive diffusion of the lipophilic benzothiazole derivative into the tumor cell, where it binds to the AhR, a ligand-activated transcription factor resident in the cytoplasm. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AhR-ligand complex into the nucleus. Inside the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then recognizes and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.

The most critical downstream target of this activation is the gene for Cytochrome P450 1A1 (CYP1A1).[6] The subsequent overexpression of the CYP1A1 enzyme is the pivotal step in the bioactivation of the benzothiazole derivative. CYP1A1 metabolizes the compound, converting it into highly reactive electrophilic intermediates.[7] These intermediates readily form covalent adducts with cellular macromolecules, most importantly DNA. The resulting DNA adducts are bulky lesions that disrupt DNA replication and transcription, triggering DNA damage response pathways that culminate in cell cycle arrest and apoptosis.[6][7]

This mechanism confers a degree of tumor selectivity, as CYP1A1 expression is often elevated in certain cancer types or can be potently induced in sensitive cells. A prime example of this strategy in a clinical setting is Phortress, a lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, which was designed to exploit this very pathway.[5][7]

Caption: Mitochondrial-mediated apoptosis induced by benzothiazole derivatives.

Self-Validating Experimental Protocols

To ensure robust and reproducible findings in the study of these derivatives, a logical, self-validating workflow is essential. The following protocols represent a standard cascade for characterizing the mechanism of action.

Protocol 1: In Vitro Antiproliferative Activity (MTT Assay)

This initial screen determines the concentration-dependent cytotoxic effect of the compound.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole derivative in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Western Blot Analysis for Pathway Inhibition

This protocol validates the inhibition of specific signaling pathways identified in kinase screens.

-

Cell Lysis: Treat cells with the benzothiazole derivative at its IC₅₀ concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of a target protein (e.g., p-Akt, p-ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Also, probe a separate membrane or strip and re-probe the same membrane for the total protein (e.g., Total Akt, Total ERK) and a loading control (e.g., β-actin) to ensure equal loading.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A decrease in the phosphorylated protein signal relative to the total protein indicates successful pathway inhibition.

Caption: Logical workflow for elucidating the mechanism of action.

Concluding Remarks & Future Directions

The 2-(4-chlorophenylamino)benzothiazole scaffold is a remarkably versatile platform for the development of anticancer agents. Its derivatives operate through a multi-pronged mechanism of action, primarily engaging the AhR/CYP1A1 bioactivation axis and concurrently inhibiting a broad spectrum of oncogenic protein kinases. This dual-action profile, culminating in the induction of apoptosis, makes these compounds highly effective and potentially capable of overcoming certain forms of drug resistance.

However, challenges such as poor aqueous solubility and the potential for acquired resistance through metabolic alterations remain. [4][8]Future research should focus on the development of advanced prodrug strategies to improve bioavailability and tumor-specific delivery, as well as the rational design of next-generation derivatives with enhanced selectivity for specific kinase targets or optimized metabolic profiles to evade resistance. The continued exploration of this chemical space holds significant promise for delivering novel and effective cancer therapeutics.

References

-

Kupeli Akkol, E., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearin. AVESIS. [Link]

-

Kupeli Akkol, E., et al. (2014). Synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings. PubMed. [Link]

-

Shi, D. F., et al. (1996). Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. PubMed. [Link]

-

Noolvi, M. N., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PMC. [Link]

-

Al-Suwaidan, I. A., et al. (2022). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. ResearchGate. [Link]

-

Leong, C. O., et al. (2000). Mechanisms of Acquired Resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). PubMed. [Link]

-

Shrestha, R., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. PMC. [Link]

- Garlich, J. R., et al. (2008). Benzothiazole derivatives and their use as protein kinase inhibitors.

-

Various Authors. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Sbardella, G., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich. [Link]

-

Sbardella, G., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. MDPI. [Link]

-

Kumar, D., et al. (2006). 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. PubMed. [Link]

-

Chen, Y. L., et al. (2010). Synthesis, and biological evaluation of 2-(4-aminophenyl)benzothiazole derivatives as photosensitizing agents. PubMed. [Link]

-

Various Authors. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. [Link]

-

Various Authors. (n.d.). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Preprints.org. [Link]

-

Various Authors. (n.d.). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. ResearchGate. [Link]

-

Various Authors. (n.d.). Examples of benzothiazole‐based class‐I PI3K inhibitors. ResearchGate. [Link]

-

Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Longdom Publishing. [Link]

-

Supuran, C. T., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. PubMed. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of acquired resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

Biological Activity Screening of Novel Benzothiazole Compounds: A Methodological Guide

Executive Overview: The Benzothiazole Scaffold in Drug Discovery

The 1,3-benzothiazole ring is a privileged bicyclic heterocycle in modern medicinal chemistry. Its unique electronic distribution and planar geometry allow for versatile non-covalent interactions—such as hydrogen bonding and

As a Senior Application Scientist, I approach the biological evaluation of these novel entities not merely as a checklist of assays, but as a hierarchical, self-validating funnel. This guide outlines a rigorous, causality-driven screening architecture designed to transition raw synthetic libraries into validated lead compounds with confirmed mechanisms of action.

Fig 1: Hierarchical biological screening workflow for novel benzothiazole derivatives.

Phase 1: Phenotypic Screening (Cytotoxicity & Viability)

The Causality of the MTT Assay

Before investigating target-specific mechanisms, we must establish the baseline antiproliferative window of the novel benzothiazole derivatives. We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Why MTT? The assay relies on the reduction of a yellow tetrazolium salt to insoluble purple formazan crystals by mitochondrial succinate dehydrogenase. This enzymatic conversion is strictly dependent on the presence of metabolically active cells. Therefore, it serves as a highly reliable, self-validating proxy for cellular viability[3][4]. By incorporating strict internal controls (media blanks and positive reference drugs), the system self-corrects for background noise and compound autofluorescence.

Step-by-Step Protocol: High-Throughput MTT Viability Assay

-

Cell Seeding: Harvest logarithmic-phase cancer cells (e.g., HepG2, PANC-1, MCF-7) and seed into 96-well transparent flat-bottom plates at a density of

to -

Attachment: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to ensure complete cell adherence[4].

-

Compound Treatment: Aspirate the old medium. Apply 100 µL of fresh medium containing serial dilutions of the synthesized benzothiazole compounds (e.g., 5, 25, 50, 75, and 100 µM).

-

Incubation: Incubate the treated plates for 48 hours at 37°C[3].

-

Formazan Generation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours in the dark.

-

Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 150 µL of pure DMSO to each well to solubilize the crystals. Agitate on an orbital shaker for 10 minutes.

-

Quantification: Measure the absorbance at 540–570 nm using a microplate reader. Calculate the IC₅₀ utilizing non-linear regression analysis.

Quantitative Data Presentation

Table 1: Representative Antiproliferative Activity (IC₅₀ in µM) of Benzothiazole Derivatives at 48h[3][5][6]

| Compound ID | Substitution (C-2 / C-6) | HepG2 (Liver) | PANC-1 (Pancreatic) | MCF-7 (Breast) | Selectivity Index (vs. Fibroblasts) |

| BZT-01 | Morpholine / -H | 56.98 ± 2.1 | 62.4 ± 3.5 | 48.0 ± 1.8 | 2.1 |

| BZT-02 | Morpholine / -F | 29.63 ± 1.4 | 34.2 ± 2.0 | 36.0 ± 1.5 | 4.5 |

| BZT-03 | Amide / -CN | 12.40 ± 0.8 | 15.6 ± 1.1 | 18.2 ± 0.9 | >10.0 |

| Sorafenib | Positive Control | 5.20 ± 0.4 | N/A | N/A | 1.8 |

Phase 2: Target-Specific Mechanistic Evaluation (Kinase Profiling)

The Causality of ATP-Competitive Inhibition

Phenotypic cytotoxicity must be anchored to a molecular target. Benzothiazoles frequently act as ATP-competitive kinase inhibitors. For instance, morpholine substitution at the C-2 position has yielded 1, while C-7 cyano substitutions have generated potent pan-RAF inhibitors like TAK-632[1][7].

To validate target engagement, we utilize the ADP-Glo™ Kinase Assay. Unlike traditional radiometric assays, ADP-Glo measures the depletion of ATP and subsequent generation of ADP. By converting ADP back to ATP and driving a luciferase reaction, the luminescent signal becomes directly proportional to kinase activity. If a benzothiazole compound successfully occupies the ATP-binding pocket of the kinase, ADP generation halts, and luminescence drops.

Fig 2: Mechanism of action of benzothiazole-based selective PI3Kβ inhibitors.

Step-by-Step Protocol: ADP-Glo Kinase Assay

-

Reaction Setup: In a 384-well low-volume white plate, add 1 µL of the benzothiazole test compound (diluted in 1% DMSO assay buffer).

-

Enzyme Addition: Add 2 µL of purified recombinant kinase (e.g., PI3Kβ or BRAF) diluted in kinase buffer. Incubate at room temperature for 15 minutes to allow pre-binding.

-

Self-Validation Controls: Include a No-Enzyme Control (measures background ATP hydrolysis) and a Vehicle Control (measures maximum uninhibited kinase activity).

-

-

Reaction Initiation: Add 2 µL of the ATP/Substrate mix (e.g., PIP2 for PI3K). Incubate for 60 minutes at room temperature[1].

-

Kinase Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes.

-

Detection: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and introduce luciferase/luciferin. Incubate for 30 minutes.

-

Readout: Measure luminescence using a multimode microplate reader. Calculate percent inhibition relative to the vehicle control.

Quantitative Data Presentation

Table 2: Kinase Selectivity Profile of Lead Benzothiazole Compounds (IC₅₀ in nM)[1][7]

| Compound ID | PI3Kα | PI3Kβ | PI3Kγ | mTOR | BRAF (V600E) |

| BZT-02 | >10,000 | 45.2 | >10,000 | >10,000 | >10,000 |

| BZT-03 | >10,000 | >10,000 | >10,000 | >10,000 | 2.4 |

| GDC-0941 | 3.0 | 33.0 | 75.0 | 580.0 | N/A |

Phase 3: Apoptosis and Cellular Pathway Validation

The Causality of Programmed Cell Death

Cytotoxicity does not automatically equate to programmed cell death. Necrosis causes uncontrolled cellular lysis and severe in vivo inflammation, which is highly undesirable in drug development. To confirm that the reduction in viability is driven by apoptosis, we evaluate phosphatidylserine (PS) externalization.

In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, flippase enzymes fail, and PS translocates to the outer leaflet where it can be bound by Annexin V. By co-staining with Propidium Iodide (PI)—a dye that only enters cells with compromised membranes—we can definitively separate live, early apoptotic, late apoptotic, and necrotic populations[5].

Step-by-Step Protocol: Annexin V-FITC/PI Flow Cytometry

-

Treatment: Seed cells in 6-well plates (

cells/well) and treat with the IC₅₀ and -

Harvesting: Collect both the floating (dead) cells and the adherent cells using EDTA-free Trypsin (to prevent cleavage of Annexin V binding sites). Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with ice-cold PBS to remove residual media and phenol red.

-

Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in complete darkness.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events per sample. Use FITC (Ex 488 nm / Em 530 nm) and PI (Ex 488 nm / Em 617 nm) channels.

References

- Source: PubMed Central (PMC)

- Discovery of a Selective Kinase Inhibitor (TAK-632)

- Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells Source: Anticancer Research URL

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs Source: RSC Publishing / RSC Advances URL

- Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry Source: BenchChem URL

- Source: PubMed Central (PMC)

- Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives Source: MDPI / Molecules URL

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Aminobenzothiazole Derivatives

Executive Summary

The 2-aminobenzothiazole scaffold represents a "privileged structure" in medicinal chemistry, a core molecular framework that is recurrent in a multitude of compounds demonstrating a broad spectrum of biological activities.[1][2] Its unique arrangement, featuring a fused benzene and thiazole ring with a highly functionalizable amino group at the 2-position, provides an exceptional platform for interacting with a diverse range of biological targets.[1][3] This versatility has propelled the development of potent anticancer, antimicrobial, neuroprotective, and antidiabetic agents.[3][4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) that govern the efficacy of 2-aminobenzothiazole derivatives. By dissecting the causal links between specific structural modifications and resulting biological outcomes, we offer field-proven insights for researchers, scientists, and drug development professionals. We will explore key synthetic strategies, delve into the nuanced SAR for major therapeutic areas, and provide validated experimental protocols to empower the rational design of next-generation therapeutics based on this remarkable scaffold.

Chapter 1: The 2-Aminobenzothiazole Scaffold: A Privileged Core in Medicinal Chemistry

Introduction to the Scaffold: Properties and Potential

The 2-aminobenzothiazole core is a bicyclic heteroaromatic system that merges the structural features of benzene and thiazole. This fusion confers a rigid, planar geometry and a unique electronic distribution. The exocyclic amino group at the C2 position is a critical feature, acting as both a hydrogen bond donor and acceptor, and serving as a versatile synthetic handle for introducing a wide array of substituents.[3][6] Furthermore, the nitrogen and sulfur atoms within the thiazole ring can participate in crucial coordination with biological targets.[3] This combination of structural rigidity, hydrogen bonding capability, and synthetic accessibility is the primary reason for its status as a privileged scaffold in drug discovery.[7]

The 2-aminobenzothiazole moiety also functions as a bioisostere for other common structures like aniline, 2-aminothiazole, and 2-aminobenzimidazole, allowing chemists to modulate physicochemical properties such as lipophilicity and metabolic stability while preserving key binding interactions.[3][8][9]

Core Structure and Key Modification Points

The strategic modification of the 2-aminobenzothiazole scaffold is fundamental to tuning its biological activity. The diagram below highlights the principal positions where chemical diversity is introduced to probe and optimize target engagement.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. scispace.com [scispace.com]

- 9. drughunter.com [drughunter.com]

Methodological & Application

Application Note: In Vitro Anticancer Profiling of Benzothiazol-2-yl-(4-chloro-phenyl)-amine

Introduction & Rationale

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, possessing inherent antitumor, antimicrobial, and anti-inflammatory properties. The specific derivative Benzothiazol-2-yl-(4-chloro-phenyl)-amine (also known as N-(4-chlorophenyl)-1,3-benzothiazol-2-amine) incorporates a 4-chloroaniline moiety, a modification often employed to enhance lipophilicity and metabolic stability against oxidative degradation.

This protocol details the standardized workflow for evaluating the anticancer potential of this compound.[1] Unlike generic screening guides, this document addresses the specific physicochemical challenges of hydrophobic benzothiazoles—namely solubility limits in aqueous media and the potential for fluorescence interference in specific readouts.

Mechanistic Context

Benzothiazole derivatives frequently act via:

-

Kinase Inhibition: Targeting EGFR, VEGFR, or PI3K pathways.

-

DNA Intercalation: Planar topology allows minor groove binding.

-

Mitochondrial Disruption: Inducing ROS generation and intrinsic apoptosis.

Compound Management & Preparation

Critical Causality: Benzothiazoles are poorly soluble in water. Improper stock preparation leads to micro-precipitation in cell media, causing false-negative toxicity data (due to lower effective concentration) or false-positive physical stress on cells.

Reagents

-

Compound: Benzothiazol-2-yl-(4-chloro-phenyl)-amine (Purity >98% by HPLC).

-

Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.

-

Storage: -20°C, desiccated, protected from light.

Preparation Protocol

-

Weighing: Weigh approximately 5–10 mg of the compound into a sterile amber glass vial.

-

Stock Solution (20 mM): Dissolve in 100% DMSO.

-

Calculation: Volume (mL) = [Mass (mg) / Molecular Weight (260.74 g/mol )] × 1000 / 20.

-

Note: Vortex vigorously for 1 minute. If particulate remains, sonicate at 37°C for 5 minutes.

-

-

Working Solutions:

-

Prepare serial dilutions (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM) in complete cell culture media immediately prior to use.

-

Constraint: The final DMSO concentration on cells must be

(v/v) to prevent solvent-induced cytotoxicity. Ideally, keep it at 0.1%.

-

Primary Screen: Cytotoxicity (MTT Assay)[2][3]

Objective: Determine the IC

Experimental Workflow

| Step | Action | Critical Technical Insight |

| 1. Seeding | Seed tumor cells (e.g., MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates. | Avoid Edge Effect: Fill outer wells with PBS, not cells. Evaporation in outer wells concentrates the drug, skewing data. |

| 2. Attachment | Incubate for 24 hours at 37°C, 5% CO | Allows cells to re-enter the cell cycle after trypsinization shock. |

| 3. Treatment | Remove old media.[2] Add 100 µL of working solutions (0.1 – 100 µM). | Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Cisplatin 10 µM). |

| 4. Exposure | Incubate for 48 or 72 hours. | 48h is minimum for cell cycle-dependent drugs to exert effect. |

| 5. Labeling | Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours. | Viable mitochondria reduce yellow MTT to purple formazan. |

| 6.[3] Solubilization | Aspirate media carefully. Add 100 µL DMSO to dissolve crystals. | Agitate on a plate shaker for 10 mins to ensure homogeneity. |

| 7. Readout | Measure Absorbance at 570 nm (Ref 630 nm). | Reference wavelength corrects for plastic imperfections and cell debris. |

Data Analysis

Calculate % Cell Viability using the formula:

Secondary Screen: Mechanism of Action

Once cytotoxic potency is established (IC

A. Apoptosis Detection (Annexin V / PI Staining)

Rationale: Distinguishes between apoptotic (programmed) and necrotic (traumatic) cell death. Benzothiazoles typically induce apoptosis via the intrinsic mitochondrial pathway.

Protocol:

-

Treatment: Treat

cells in 6-well plates with the IC -

Harvest: Collect media (floating cells) and trypsinize adherent cells.[4] Combine them.

-

Why? Apoptotic cells detach; discarding supernatant loses the "dying" population.

-

-

Staining: Wash with cold PBS.[4][5][6] Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry:

-

Q1 (Annexin-/PI-): Live cells.

-

Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[5]

-

Q3 (Annexin-/PI+): Necrosis (rare in drug treatment).

-

Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of controlled drug efficacy).

-

B. Cell Cycle Analysis

Rationale: Many benzothiazole-anilines arrest cells at the G2/M phase by interfering with tubulin polymerization.

Protocol:

-

Fix treated cells in 70% ice-cold ethanol (dropwise while vortexing) overnight at -20°C.

-

Wash with PBS and stain with PI/RNase A solution for 30 mins at 37°C.

-

Analyze DNA content via flow cytometry. Look for accumulation in G2/M peak compared to control.

Visualization of Experimental Logic

Workflow Diagram

The following diagram illustrates the critical path for validating the compound, emphasizing the decision gates.

Caption: Decision-tree workflow for evaluating benzothiazole derivatives. The primary gate is the IC50 threshold.

Mechanistic Pathway (Hypothetical)

Based on SAR studies of similar 2-arylaminobenzothiazoles, the following pathway represents the likely biological cascade.

Caption: Putative signaling cascade where benzothiazoles induce mitochondrial dysfunction leading to apoptosis.

References

-

Ali, I. et al. (2023). "Benzothiazole derivatives as potential anticancer agents: A review." European Journal of Medicinal Chemistry.

-

Kumbhare, R. M. et al. (2012). "Synthesis and cytotoxic evaluation of novel N-substituted-benzothiazol-2-yl-amides." Bioorganic & Medicinal Chemistry Letters.

-

R&D Systems. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry."

-

BenchChem. "Application Notes and Protocols for In Vitro Cytotoxicity Assays of Benzothiazole Derivatives."

Sources

Application Notes and Protocols: Investigating the Anti-cancer Efficacy of Benzothiazol-2-yl-(4-chloro-phenyl)-amine in Pancreatic Cancer Cell Lines

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by aggressive tumor growth, extensive local invasion, and profound resistance to conventional therapies.[1] This underscores the urgent need for novel therapeutic agents that can overcome the intrinsic resistance mechanisms of pancreatic cancer. Benzothiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent anti-tumor effects in various cancer models.[2][3][4][5][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application and evaluation of a specific benzothiazole derivative, Benzothiazol-2-yl-(4-chloro-phenyl)-amine, in pancreatic cancer cell lines.

The protocols outlined herein are designed to provide a robust framework for assessing the compound's cytotoxic and apoptotic effects, as well as elucidating its potential mechanism of action. By following these detailed methodologies, researchers can generate reliable and reproducible data to support the pre-clinical development of this and similar compounds.

Mechanism of Action: The Intrinsic Apoptotic Pathway

While the precise mechanism of Benzothiazol-2-yl-(4-chloro-phenyl)-amine requires empirical validation, evidence from related benzothiazole derivatives suggests a primary mode of action through the induction of apoptosis via the mitochondrial intrinsic pathway.[4][8][9][10][11] This pathway is a critical regulator of programmed cell death and is often dysregulated in cancer, contributing to uncontrolled cell proliferation and survival.

The proposed mechanism involves the following key steps:

-

Induction of Oxidative Stress: The compound may increase the intracellular levels of reactive oxygen species (ROS).[9]

-

Mitochondrial Membrane Depolarization: Elevated ROS can lead to a loss of the mitochondrial transmembrane potential.[9]

-

Release of Cytochrome c: The compromised mitochondrial membrane releases cytochrome c from the intermembrane space into the cytoplasm.[10][11]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9.[4][8]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which carry out the systematic dismantling of the cell.[4][8][10][11]

-

Regulation by Bcl-2 Family Proteins: The process is tightly regulated by the Bcl-2 family of proteins, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it.[4][10][11] Treatment with benzothiazole derivatives has been shown to upregulate Bax and downregulate Bcl-2 expression.[10][11]

Caption: Experimental workflow for evaluating the compound.

Cell Culture and Compound Preparation

1.1. Cell Line Maintenance:

-

Human pancreatic cancer cell lines (e.g., PANC-1, AsPC-1, BxPC-3) should be obtained from a reputable cell bank. [12]* Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2. [13][14]* Subculture the cells upon reaching 80-90% confluency.

1.2. Preparation of Benzothiazol-2-yl-(4-chloro-phenyl)-amine Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 20 mM) of the compound in dimethyl sulfoxide (DMSO). [4][8]* Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles. [4][8]* For experiments, dilute the stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. [4][8]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability. [15][16] Protocol:

-

Cell Seeding: Seed pancreatic cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium. [13]2. Incubation: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator. [13][15]3. Compound Treatment: Prepare serial dilutions of Benzothiazol-2-yl-(4-chloro-phenyl)-amine in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only). [8][14]4. Incubation: Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours). [13]5. MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [15]6. Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. [15]7. Absorbance Measurement: Incubate the plate overnight in a humidified atmosphere. [15]Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm. 8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

| Treatment Group | Concentration | Absorbance (570 nm) | % Viability |

| Vehicle Control | 0 µM | 1.25 | 100% |

| Compound | 1 µM | 1.10 | 88% |

| Compound | 5 µM | 0.85 | 68% |

| Compound | 10 µM | 0.60 | 48% |

| Compound | 25 µM | 0.30 | 24% |

| Compound | 50 µM | 0.15 | 12% |

Table 1: Example data from an MTT assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [17][18] Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Benzothiazol-2-yl-(4-chloro-phenyl)-amine at concentrations around the IC50 value for 24 or 48 hours. Include a vehicle-treated control. [19]2. Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. [19]3. Washing: Wash the cells once with cold 1X PBS. [19]4. Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL. [19]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (PI) staining solution. [17][19]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [18][19]7. Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube. [18][19]8. Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative. [17][19] * Early apoptotic cells: Annexin V-positive and PI-negative. [17][19] * Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. [17][19]

Cell Population Vehicle Control (%) Compound-Treated (%) Viable (Annexin V-/PI-) 95 40 Early Apoptotic (Annexin V+/PI-) 2 35 | Late Apoptotic/Necrotic (Annexin V+/PI+) | 3 | 25 |

-

Table 2: Example data from an Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [20] Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with the compound as described for the apoptosis assay.

-

Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

-

Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. [20]4. Incubation: Incubate the cells on ice for at least 30 minutes or store at 4°C for up to several days. [20][21]5. Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. [20]6. Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A. [22]7. Incubation: Incubate for 30 minutes at room temperature in the dark. [21][22]8. Flow Cytometry Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell Cycle Phase Vehicle Control (%) Compound-Treated (%) G0/G1 60 45 S 25 20 | G2/M | 15 | 35 |

Table 3: Example data from a cell cycle analysis.

Western Blot Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway. [23][24][25] Protocol:

-

Cell Lysis: After treatment with Benzothiazol-2-yl-(4-chloro-phenyl)-amine, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. [26]2. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit. [26]3. Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes. [26]4. SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis. [26]5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. [24]6. Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. [26]7. Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, cleaved PARP, and a loading control like β-actin) overnight at 4°C. [24]8. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [24]9. Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative changes in protein expression.

| Target Protein | Vehicle Control | Compound-Treated | Expected Change |

| Bcl-2 | +++ | + | Decrease |

| Bax | + | +++ | Increase |

| Cleaved Caspase-3 | - | +++ | Increase |

| Cleaved PARP | - | +++ | Increase |

| β-actin (Loading Control) | +++ | +++ | No Change |

Table 4: Expected results from a Western blot analysis.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following points should be considered:

-

Controls: Always include appropriate positive and negative controls in each experiment. For example, a known apoptosis-inducing agent like staurosporine can be used as a positive control for the apoptosis assays. [18]* Replicates: Perform all experiments in at least triplicate to ensure reproducibility and to allow for statistical analysis.

-

Dose- and Time-Dependence: Evaluate the effects of the compound at multiple concentrations and time points to establish a clear dose-response and time-course relationship. [8]* Orthogonal Validation: Confirm key findings using multiple, independent assays. For instance, apoptosis induction can be confirmed by both Annexin V/PI staining and Western blotting for cleaved caspase-3. [25]* Cell Line Authentication: Regularly authenticate the cell lines used to ensure they have not been misidentified or cross-contaminated. [27] By adhering to these principles of rigorous experimental design and validation, researchers can confidently assess the therapeutic potential of Benzothiazol-2-yl-(4-chloro-phenyl)-amine in pancreatic cancer.

References

-

Adan, A., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

-

University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. [Link]

-

Bio-protocol. (2025). Propidium Iodide Staining of Cells for FACS Analysis. [Link]

-

Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

-

Rückert, F., et al. (2012). Establishment of Primary Cell Lines in Pancreatic Cancer. Semantic Scholar. [Link]

-

Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

-

G-Biosciences. Annexin V-Dye Apoptosis Assay. [Link]

-

Grygoryev, D., et al. (2025). Protocol to purify and culture human pancreatic cancer cells from patient-derived xenografts. STAR Protocols. [Link]

-

Chen, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. PMC. [Link]

-

Peng, J., et al. (2023). Protocol to isolate human normal and neoplastic pancreatic cells for single-cell omic analyses. STAR Protocols. [Link]

-

Horton, T. MTT Cell Assay Protocol. [Link]

-

van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

-

Chen, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. ResearchGate. [Link]

-

van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. PubMed. [Link]

-

Gockel, I., et al. (2020). Novel methods for in vitro modeling of pancreatic cancer reveal important aspects for successful primary cell culture. ResearchGate. [Link]

-

Awad, A., et al. (2021). Establishment and Characterization of Paired Primary Cultures of Human Pancreatic Cancer Cells and Stellate Cells Derived from the Same Tumor. PMC. [Link]

-

Li, Y., et al. (2013). A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PubMed. [Link]

-

Champions Oncology. (2023). Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]

-

Li, Y., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activ. Semantic Scholar. [Link]

-

Amoroso, R., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PMC. [Link]

-

Guler, E., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. [Link]

-

Amoroso, R., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. Unich. [Link]

-

Chen, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers. [Link]

-

Corbo, F., et al. (2025). Antiproliferative Activity Evaluation of a Series of N -1,3-Benzothiazol-2-ylbenzamides as Novel Apoptosis Inducers. ResearchGate. [Link]

-

Amoroso, R., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure-Activity Relationship Studies and Target Prediction Analysis. PubMed. [Link]

-

Kumar, A., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. [Link]

-

Bradshaw, T. D., et al. (2002). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. PMC. [Link]

-

Kumar, A., et al. (2019). Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis. [Link]

-

Bradshaw, T. D., et al. (2000). Mechanisms of Acquired Resistance to 2-(4-aminophenyl)benzothiazole (CJM 126, NSC 34445). PubMed. [Link]

-

Sharma, P., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]

Sources

- 1. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ricerca.unich.it [ricerca.unich.it]

- 4. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]

- 5. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure-Activity Relationship Studies and Target Prediction Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. flore.unifi.it [flore.unifi.it]

- 7. tandfonline.com [tandfonline.com]

- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Establishment and Characterization of Paired Primary Cultures of Human Pancreatic Cancer Cells and Stellate Cells Derived from the Same Tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. researchgate.net [researchgate.net]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bosterbio.com [bosterbio.com]

- 19. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 20. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. medium.com [medium.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 25. blog.championsoncology.com [blog.championsoncology.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Formulation strategies for in vivo studies of benzothiazole compounds

Application Note: High-Performance Formulation Strategies for In Vivo Assessment of Benzothiazole Therapeutics

Abstract

Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antitumor, neuroprotective (e.g., Riluzole), and anti-inflammatory properties.[1] However, their intrinsic lipophilicity (LogP > 3.0) and planar aromatic stacking often result in poor aqueous solubility, leading to erratic bioavailability and experimental variability in in vivo studies. This guide provides a rational, non-empirical framework for formulating benzothiazoles. It details three validated protocols—Cosolvent Systems, Cyclodextrin Complexation, and Lipid-Based Suspensions—tailored to specific administration routes (IV, IP, PO) to ensure consistent pharmacological exposure in rodent models.

The Benzothiazole Challenge: Physicochemical Barriers

Before attempting formulation, the researcher must recognize the specific barriers inherent to this chemical class.

-

Lipophilicity: Most bioactive benzothiazoles have a LogP between 2.5 and 5.0. They partition heavily into tissues but resist solubilization in aqueous blood plasma.

-

Pi-Pi Stacking: The planar heterocyclic ring facilitates strong intermolecular stacking, resulting in high crystal lattice energy. This makes "crashing out" (precipitation) upon dilution a primary failure mode.

-

pH Sensitivity: Many benzothiazoles are weak bases (pKa ~3–5). While soluble in acidic media (stomach), they may precipitate in the neutral pH of the intestine or blood.

Formulation Decision Matrix

Select your strategy based on the required dose and route of administration. Do not use a "one-size-fits-all" vehicle.

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and dosage requirements.

Detailed Experimental Protocols

Protocol A: The "Golden Standard" Cosolvent System

Best For: IV bolus, IP (low volume), and early PK screening. Mechanism: Uses dielectric constant adjustment (DMSO/PEG) and wetting agents (Tween) to maintain supersaturation.

Reagents:

-

Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered.

-

Tween 80 (Polysorbate 80).

-

Sterile Saline (0.9% NaCl) or PBS.

Formulation Composition (v/v): 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline

Step-by-Step Procedure:

-

Weighing: Weigh the benzothiazole compound into a sterile glass vial.

-

Primary Solubilization: Add the calculated volume of DMSO (5% of total volume). Vortex vigorously until completely dissolved. Critical: The compound must be fully soluble in this step. If not, sonicate at 37°C.

-

Co-solvent Addition: Add PEG 400 (40% of total volume) to the DMSO concentrate. Vortex to mix. The solution may warm slightly.

-

Surfactant Addition: Add Tween 80 (5% of total volume). Vortex gently to avoid excessive foaming.

-

Aqueous Phase (The Danger Zone): Slowly add warm (37°C) Saline (50% of total volume) dropwise while vortexing.

-

Why? Rapid addition of cold saline causes "shock precipitation."

-

-

Filtration: Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove micro-precipitates.

Stability: Use within 4 hours. Benzothiazoles may recrystallize over time in this mixture.

Protocol B: Cyclodextrin Inclusion Complex

Best For: High-dose IV/IP, sub-chronic studies, and preventing injection site irritation. Mechanism: The hydrophobic benzothiazole ring is encapsulated within the lipophilic cavity of the cyclodextrin, shielding it from the aqueous environment.

Reagents:

-

2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma Grade).

-

Sterile Water for Injection (WFI).[2]

Formulation Composition: 20% (w/v) HP-β-CD in Water

Step-by-Step Procedure:

-

Vehicle Prep: Dissolve 20 g of HP-β-CD in 100 mL of Sterile Water. Stir until clear. Filter (0.22 µm) to remove dust.

-

Compound Addition: Weigh the benzothiazole compound.

-

Complexation: Add the solid compound to the HP-β-CD vehicle.

-

Energy Input:

-

Method A (Sonicate): Sonicate in a water bath at 40-50°C for 30–60 minutes.

-

Method B (High Shear): If available, use a high-shear homogenizer for 5 minutes.

-

-

Equilibration: Allow the solution to cool to room temperature on a shaker (200 rpm) overnight. This ensures thermodynamic equilibrium.

-

Clarification: If the solution is cloudy, filter (0.45 µm). Analyze the filtrate concentration by HPLC to confirm the actual dose delivered.

Protocol C: Oral Suspension (for High Dose)

Best For: Toxicology studies, oral efficacy models where solubility is impossible to achieve. Mechanism: Creates a stable suspension to ensure uniform dosing homogeneity.

Reagents:

Formulation Composition: 0.5% Methylcellulose / 0.1% Tween 80 in Water

Step-by-Step Procedure:

-

Vehicle Prep: Heat 1/3 of the required water to 80°C. Disperse MC powder with vigorous stirring. Add the remaining cold water and stir on ice until clear (hydration step). Add Tween 80.[2][5]

-

Micronization: Grind the benzothiazole compound in a mortar and pestle to a fine powder.

-

Wetting: Add a small amount of the vehicle to the mortar to create a smooth paste (levigation).

-

Dilution: Gradually add the rest of the vehicle while triturating to prevent clumping.

-

Resuspension: Always vortex immediately before oral gavage.

Quality Control & Stability

Before injecting any animal, the formulation must pass the "Visual + Dilution" test.

| Test | Method | Acceptance Criteria |

| Visual Inspection | Hold vial against black background under bright light. | Clear, no floating crystals or sediment. |

| Dilution Challenge | Dilute 10 µL of formulation into 1 mL of warm saline (simulating blood). | No immediate cloudiness or precipitation within 5 mins. |

| pH Check | pH strip or micro-electrode. | IV/IP: pH 4.0 – 8.0 (Adjust with 0.1N NaOH/HCl if needed). |

In Vivo Administration Limits

Respecting physiological limits is crucial to avoid vehicle-induced toxicity (e.g., hemolysis from high DMSO/Tween).

| Route | Max Volume (Mouse 25g) | Max DMSO % | Max PEG400 % | Max Tween 80 % |

| Intravenous (IV) | 5 mL/kg (125 µL) | < 5% | < 40% | < 5% |

| Intraperitoneal (IP) | 10 mL/kg (250 µL) | < 10% | < 50% | < 5% |

| Oral (PO) | 10 mL/kg (250 µL) | < 10% | < 60% | < 10% |

Note: Exceeding 10% DMSO IV can cause immediate hemolysis and cardiovascular collapse.

Troubleshooting Guide

-

Issue: Compound precipitates immediately upon adding saline.

-

Solution: Switch to Protocol B (Cyclodextrin). Cosolvents rely on kinetic stability; if the drug is too lipophilic, the "water shock" is unavoidable.

-

-

Issue: Animal shows signs of pain (writhing) after IP injection.

-

Solution: The pH is likely too far from 7.4, or the DMSO concentration is too high. Dilute further or switch to the buffered Cyclodextrin formulation.

-

-

Issue: Low bioavailability despite clear solution.

-

Solution: The compound may be precipitating in the gut (PO) or bloodstream (IV). Check the "Dilution Challenge" (Table in Section 5).

-

References

-

BenchChem. (2025).[2] Formulation of Benzothiazole Hydrochloride for In Vivo Studies: Application Notes and Protocols. Retrieved from

-

National Institutes of Health (NIH). (2020). Pharmacokinetics, Bioavailability, and Swallowing Safety With Riluzole Oral Film. PMC7575123. Retrieved from

-

MDPI. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from

-

ResearchGate. (2014). Vehicles used to dissolve drugs for in vivo treatment.[2][6] Retrieved from

-

Dove Medical Press. (2016). Riluzole 5 mg/mL oral suspension: for optimized drug delivery in ALS. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acute intravenous toxicity of dimethyl sulfoxide, polyethylene glycol 400, dimethylformamide, absolute ethanol, and benzyl alcohol in inbred mouse strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detrimental Impacts of Pharmaceutical Excipient PEG400 on Gut Microbiota and Metabolome in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

Application Note: Synthesis and Complexation of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS)

Executive Summary

This application note details the optimized synthesis, purification, and metal complexation of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) . This hybrid scaffold combines the pharmacophore of a sulfonamide with the bioactive benzothiazole heterocycle.[1]

NBTCS acts as a tridentate ligand capable of coordinating with Lanthanides (e.g., Nd³⁺) and Post-transition metals (e.g., Tl³⁺, Zn²⁺, Cu²⁺). The resulting complexes exhibit significantly enhanced antibacterial efficacy against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) strains compared to the free ligand.

Key Applications:

-

Medicinal Chemistry: Development of antimicrobial and anticancer agents.[2][3]

-

Coordination Chemistry: Study of N,O-donor chelates.

-

Material Science: Precursors for luminescent lanthanide materials.

Chemical Background & Mechanism[4][5][6]

The synthesis relies on a nucleophilic substitution reaction (sulfonylation) where the exocyclic amino group of 2-aminobenzothiazole attacks the electrophilic sulfur of 4-chlorobenzenesulfonyl chloride.

Reaction Mechanism

-

Nucleophilic Attack: The lone pair on the exocyclic nitrogen of 2-aminobenzothiazole attacks the sulfonyl sulfur.

-

Elimination: Chloride is displaced, generating HCl.

-

Equilibrium: The reaction is reversible; a base (pyridine or excess amine) is required to scavenge HCl and drive the equilibrium forward.

Coordination Chemistry

NBTCS coordinates to metal centers via three potential donor sites:

-

Benzothiazole Nitrogen (

) [2][4] -

Sulfonamide Nitrogen (

) (after deprotonation) -

Sulfonyl Oxygen (

)

Figure 1: Reaction pathway for the synthesis of NBTCS.[1][2][3] The base is critical for high yields.

Experimental Protocols

Protocol A: Synthesis of NBTCS Ligand

Standard literature methods often use acetone reflux with low yields (~40%). This optimized protocol utilizes a base to improve yield and purity.

Materials:

-

2-Aminobenzothiazole (3.0 g, 20 mmol)[1]

-

4-Chlorobenzenesulfonyl chloride (4.24 g, 20 mmol)[1]

-

Solvent: Dry Acetone (15 mL) or Pyridine (10 mL)

-

Base: Pyridine (if not used as solvent) or Triethylamine

Step-by-Step Procedure:

-